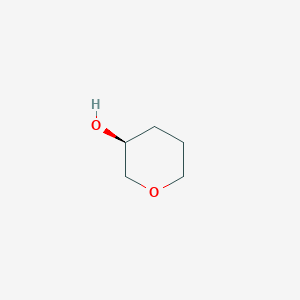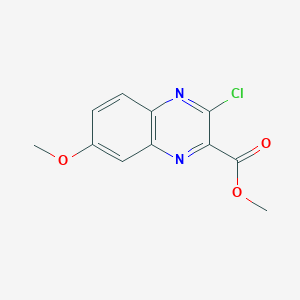
Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate” is a chemical compound with the molecular formula C11H9ClN2O3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate” consists of a quinoxaline core, which is a nitrogen-containing heterocyclic compound . It has a chlorine atom at the 3rd position, a methoxy group at the 7th position, and a carboxylate group at the 2nd position .Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
Research on new quinoxaline-2-carboxylate 1,4-dioxide derivatives has revealed significant antituberculosis activity. The presence of chloro, methyl, or methoxy groups in the quinoxaline nucleus, particularly in position 7, has been found to reduce the MIC and IC(50) values, indicating potent antituberculosis effects. These compounds, especially when combined with ethyl and benzyl groups in the carboxylate portion, exhibit enhanced activity against Mycobacterium tuberculosis, including drug-resistant strains, highlighting their potential as leads for developing new antituberculosis agents (Jaso et al., 2005).
Antimicrobial and Antibacterial Screening
Quinoxaline derivatives have demonstrated noteworthy antibacterial and antifungal activities against various microorganisms. A study synthesizing 2-[(2'-chloro-7'-methoxyquinoline-3'-yl)]-3-[3''-hydroxy-6''-(substitutedphenyldiazenyl)phenyl]5-methyl-1,3-thiazolidin-4-one analogs showed these compounds have significant potential in combating bacterial and fungal infections. This indicates the role of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate as a precursor in the synthesis of compounds with promising antimicrobial properties (Rana et al., 2008).
Eigenschaften
IUPAC Name |
methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-16-6-3-4-7-8(5-6)13-9(10(12)14-7)11(15)17-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKARKXODXILSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

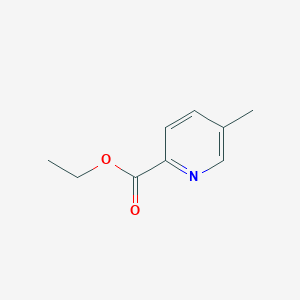


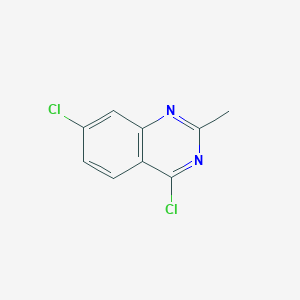
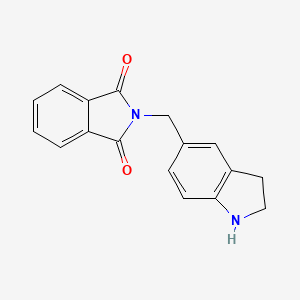
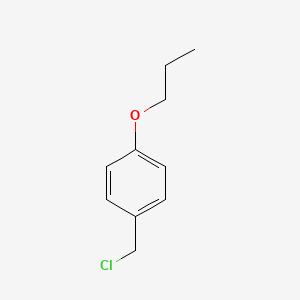

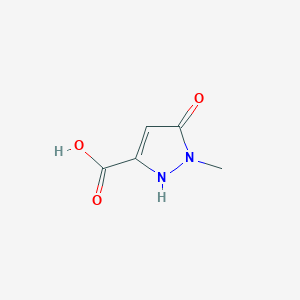
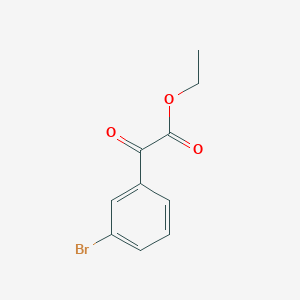
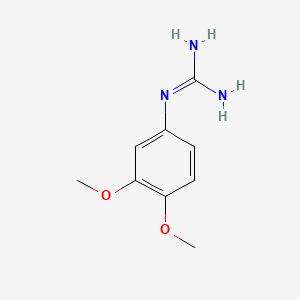
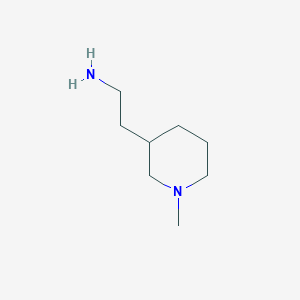

![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)
